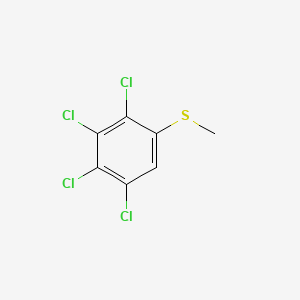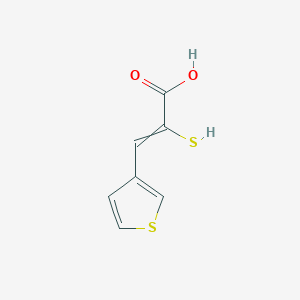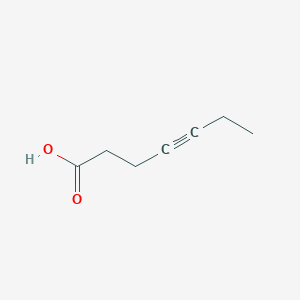
2,7-Dimethyloctan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,7-Dimethyloctan-2-ol is a chemical compound with the molecular formula C10H22O. It is a branched-chain primary aliphatic alcohol, which means it has a hydroxyl group (-OH) attached to a saturated carbon atom. This compound is part of a larger group of chemicals known for their use in various industrial and scientific applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dimethyloctan-2-ol can be achieved through several methods. One common approach involves the reduction of 2,7-Dimethyloctan-2-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, this compound can be produced through catalytic hydrogenation of 2,7-Dimethyloctan-2-one. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to facilitate the hydrogenation reaction.
化学反应分析
Types of Reactions
2,7-Dimethyloctan-2-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2,7-Dimethyloctan-2-one using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: As mentioned earlier, it can be synthesized by reducing 2,7-Dimethyloctan-2-one.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form 2,7-Dimethyloctyl chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid (CH3COOH) or potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).
Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.
Major Products Formed
Oxidation: 2,7-Dimethyloctan-2-one
Reduction: this compound
Substitution: 2,7-Dimethyloctyl chloride
科学研究应用
2,7-Dimethyloctan-2-ol has several applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: It serves as a model compound for studying the metabolism of branched-chain alcohols.
Medicine: It is investigated for its potential use in drug formulation and delivery systems.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
作用机制
The mechanism of action of 2,7-Dimethyloctan-2-ol involves its interaction with various molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and hydrophobic interactions with proteins and other biomolecules. Its effects are mediated through its ability to alter membrane fluidity and permeability, as well as its potential to act as a precursor for other bioactive compounds.
相似化合物的比较
Similar Compounds
- 2,6-Dimethyloctan-2-ol
- 2,7-Dimethyloctane
- 2,7-Dimethyloctan-2-one
Uniqueness
2,7-Dimethyloctan-2-ol is unique due to its specific branched structure and the presence of a hydroxyl group at the second carbon position. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and industrial processes.
属性
CAS 编号 |
42007-73-8 |
|---|---|
分子式 |
C10H22O |
分子量 |
158.28 g/mol |
IUPAC 名称 |
2,7-dimethyloctan-2-ol |
InChI |
InChI=1S/C10H22O/c1-9(2)7-5-6-8-10(3,4)11/h9,11H,5-8H2,1-4H3 |
InChI 键 |
JJZZVQICFJITMO-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CCCCC(C)(C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


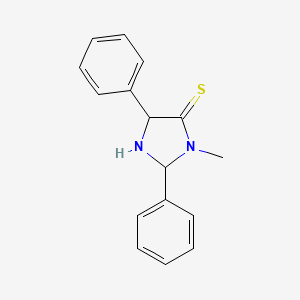
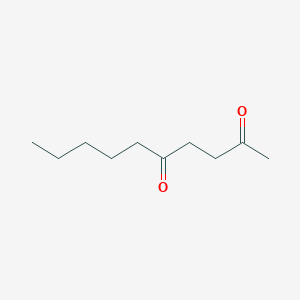
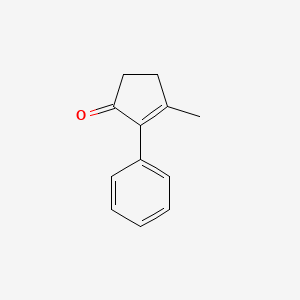

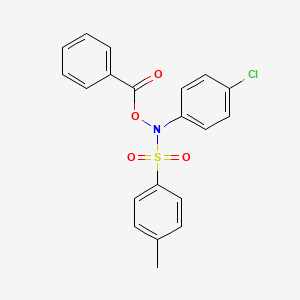
![1-Methyl-1-[2-[methyl(phenylcarbamothioyl)amino]ethyl]-3-phenylthiourea](/img/structure/B14649740.png)
